![molecular formula C22H27N3O3S B2484929 N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241684-33-2](/img/structure/B2484929.png)
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, commonly known as "EP-PPZ," is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EP-PPZ belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
EP-PPZ is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in the excitability of neurons and can result in the anticonvulsant and anxiolytic effects observed with EP-PPZ.
Biochemical and Physiological Effects:
EP-PPZ has been shown to affect the levels of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. It has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. These effects may contribute to the therapeutic properties of EP-PPZ.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EP-PPZ in lab experiments is its potent pharmacological effects. This makes it a useful tool for studying the GABAergic system and its role in various neurological disorders. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on EP-PPZ. One area of interest is its potential as a treatment for epilepsy and other seizure disorders. Another area of investigation is its potential as a treatment for anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of EP-PPZ and to identify any potential side effects associated with its use.
Méthodes De Synthèse
The synthesis of EP-PPZ involves the reaction of 3-ethylphenylamine with 1-(4-bromo-phenyl)-2-(2-phenylethenyl)sulfonylpiperazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
EP-PPZ has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anticonvulsant and analgesic properties in animal models. EP-PPZ has also been investigated for its potential as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBYBZFRODXGPB-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.